molecular formula C17H12Cl2N2O4 B4148673 N~5~-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4148673
M. Wt: 379.2 g/mol
InChI Key: GIFYWHBBTKAWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a dichlorophenyl group, and an isoxazole ring, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and dichlorophenyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N~5~-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~5~-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N5-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N5-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE include:

  • N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)acetamide
  • N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Uniqueness

What sets N5-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O4/c18-11-3-1-9(5-12(11)19)13-7-16(25-21-13)17(22)20-10-2-4-14-15(6-10)24-8-23-14/h1-6,16H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFYWHBBTKAWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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